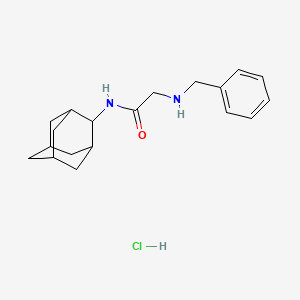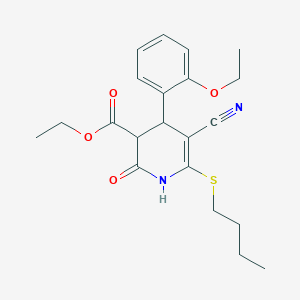![molecular formula C20H24N2O3 B4064154 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4064154.png)
2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves multiple steps, including the use of primary compounds and the identification of structures through elemental analysis, IR, and NMR spectroscopy. For example, novel acetamides have been synthesized using primary compounds and characterized to confirm their structure (Yang Man-li, 2008). Similar approaches can be applied to synthesize and characterize the target compound.
Molecular Structure Analysis
The elucidation of molecular structure is crucial and often employs techniques like IR, NMR, and mass spectrometry. For instance, compounds with morpholinylmethyl phenyl groups have been structurally elucidated through these methods, providing insights into their molecular architecture and potential functional applications (Samreen Gul et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can showcase their reactivity and the formation of derivatives. For example, reactions leading to the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide derivatives highlight the compound's potential for further chemical modification and application in various domains (He Xiang-qi, 2007).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility play a significant role in determining the compound's applicability in different fields. These properties can be assessed through experimental methods and contribute to understanding the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under different conditions, and the potential for forming derivatives, are essential for comprehensively understanding the compound's applications. Studies on similar compounds, such as the evaluation of Mannich bases as corrosion inhibitors, provide insights into the chemical behavior and potential utility of these compounds in industrial applications (A. Nasser & M. A. Sathiq, 2017).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Deepali B Magadum and G. Yadav (2018) investigated the chemoselective monoacetylation of amino groups, a process relevant to the synthesis of compounds similar to 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. Their research focused on optimizing the synthesis process of antimalarial drug intermediates, employing different acyl donors and studying various reaction parameters. The study contributes to the understanding of selective acetylation mechanisms, potentially applicable to the synthesis of related pharmaceutical compounds (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2014) explored the potential therapeutic applications of 2-(substituted phenoxy) acetamide derivatives, including structures similar to the chemical . Their research revealed that certain derivatives exhibit promising anticancer, anti-inflammatory, and analgesic properties, highlighting the versatility of this chemical scaffold in drug development (Rani et al., 2014).
Optical Properties and Sensing Applications
B. Wannalerse and colleagues (2022) synthesized orcinolic derivatives including structures akin to 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, investigating their crystal structures, optical properties, and potential as pH indicators. Their work demonstrates the application of such compounds in materials science, particularly in developing new sensors and indicators based on optical properties (Wannalerse et al., 2022).
Antimicrobial Activity
Samreen Gul and colleagues (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, evaluating their antimicrobial activity. This research underscores the chemical's potential utility in developing new antimicrobial agents, indicating the broader pharmacological significance of the core structure (Gul et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
As the compound’s targets and mode of action become clearer, the pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide’s action are currently unknown. As research progresses, these effects will be more clearly defined .
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-3-2-4-19(13-16)25-15-20(23)21-18-7-5-17(6-8-18)14-22-9-11-24-12-10-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQIGDMQDOWAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-piperidinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064081.png)

![N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4064093.png)
![2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4064098.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]](/img/structure/B4064116.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4064117.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-phenylethyl)amine](/img/structure/B4064127.png)
![N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4064134.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064147.png)
![5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide](/img/structure/B4064149.png)
![2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4064163.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)